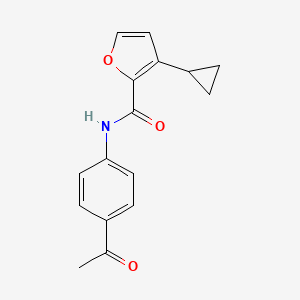
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide, also known as BML-111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties. In recent years, there has been a growing interest in the potential use of BML-111 in the treatment of various inflammatory and pain-related conditions.
Mécanisme D'action
The exact mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators such as leukotrienes. By inhibiting the activity of 5-LOX, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide may reduce inflammation and pain.
Biochemical and physiological effects:
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and prostaglandins. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to reduce the infiltration of inflammatory cells into tissues. These effects may contribute to the anti-inflammatory and analgesic properties of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide. One area of interest is the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in the treatment of chronic pain conditions. Additionally, there is interest in exploring the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in combination with other drugs for the treatment of inflammatory conditions. Finally, there is interest in further elucidating the mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide and identifying potential off-target effects.
Méthodes De Synthèse
The synthesis of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves the reaction of 3-(2-methylpyrazol-3-yl)piperidine-1-carboxylic acid with N-butyl-N-methylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and sepsis. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-5-10-17(2)15(20)19-11-6-7-13(12-19)14-8-9-16-18(14)3/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGQNNVQTRJXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)N1CCCC(C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)
![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)


![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)